N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-Ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based derivative with a sulfanyl acetamide side chain. Its structure features a thieno[3,2-d]pyrimidine core substituted with a phenyl group at the 7-position, an ethyl group at the 3-position, and a ketone at the 4-position. The sulfanyl linker connects the core to an acetamide group, which is further substituted with a 4-ethoxyphenyl moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-21(19(14-31-22)16-8-6-5-7-9-16)26-24(27)32-15-20(28)25-17-10-12-18(13-11-17)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHYTQCKPNILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound characterized by a thieno[3,2-d]pyrimidine core structure. This compound has garnered attention for its diverse biological activities, including potential therapeutic effects in various medical fields.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of approximately 342.41 g/mol. Its structure integrates sulfur and nitrogen atoms within a fused heterocyclic framework, enhancing its chemical properties and reactivity. The presence of functional groups such as ethoxy, oxo, sulfanyl, and acetamide plays a crucial role in its biological activity.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds with similar thieno[3,2-d]pyrimidine structures have shown significant inhibition of cell proliferation in cancer models such as HCT116 and MCF7 cell lines. The mechanism of action may involve the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial activity. Studies have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have displayed effective inhibition against strains like Staphylococcus aureus and Escherichia coli, suggesting that the compound could be a valuable candidate for developing new antimicrobial agents .
Structure Activity Relationship (SAR)
The biological activity of N-(4-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide can be influenced by its structural components. SAR studies indicate that modifications to the functional groups can enhance or diminish its biological efficacy. For instance:
| Functional Group | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Oxo group | Contributes to anticancer activity |
| Sulfanyl group | Increases antimicrobial properties |
Case Studies and Research Findings
- Anticancer Study : A study by Kumar et al. highlighted that derivatives similar to N-(4-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide showed IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Study : A review on nitrogen-based heterocycles noted that compounds with the thieno[3,2-d]pyrimidine core exhibited significant antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, establishing a foundation for further exploration of this compound's potential .
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been explored for its potential therapeutic effects:
Anticancer Activity
Research indicates that the compound exhibits anticancer properties by targeting specific enzymes and receptors involved in tumor growth and proliferation. Its thieno[3,2-d]pyrimidine structure is significant in modulating biological pathways associated with cancer.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through its ability to inhibit pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases.
Synthetic Chemistry
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Sulfanyl Group : The thieno[3,2-d]pyrimidine core is reacted with thiol reagents.
- Acylation : The final step involves acylating the intermediate with an acetamide.
Biological Studies
Several studies have documented the biological activities of this compound:
Case Studies
- A study demonstrated its capability to inhibit specific cancer cell lines by inducing apoptosis.
- Another investigation highlighted its anti-inflammatory effects in animal models of arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with related derivatives. Key differences in substituents, core heterocycles, and biological profiles are summarized below:
Core Heterocycle and Substituent Positioning
- N-(4-Ethoxyphenyl)-2-({3-Ethyl-4-Oxo-7-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl}Sulfanyl)Acetamide: Core: Thieno[3,2-d]pyrimidine. Substituents: 7-Phenyl, 3-ethyl, 4-oxo, and 4-ethoxyphenyl acetamide.
- 2-({3-Ethyl-4-Oxo-6-Phenyl-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl}Sulfanyl)-N-(4-Ethylphenyl)Acetamide (CAS 1185079-82-6): Core: Thieno[3,2-d]pyrimidine. Substituents: 6-Phenyl (vs. 7-phenyl), 4-ethylphenyl acetamide (vs. 4-ethoxyphenyl).
- N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-Yl)Sulfanyl]Acetamide: Core: Pyrimidine (non-thiophene fused). Substituents: 4,6-Diamino pyrimidine and 4-chlorophenyl acetamide. Key Feature: Chlorine atom (electron-withdrawing) may enhance stability but reduce solubility compared to ethoxy analogs .
Functional Group Analysis
Preparation Methods
Cyclization of 2-Amino-3-Cyano-4-Phenylthiophene
Aminothiophene precursors are critical intermediates. 2-Amino-3-cyano-4-phenylthiophene is prepared by reacting acetophenone with malononitrile in the presence of sulfur under Gewald reaction conditions. Subsequent cyclization with ethyl chloroformate in basic media yields 3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine (Fig. 1).
Reaction Conditions :
Alternative Route via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler method enables cyclization of pyrimidine derivatives bearing mercapto groups. Treatment of 5-mercapto-6-phenylpyrimidin-4(3H)-one with ethyl bromoacetate in DMF forms the thieno[3,2-d]pyrimidinone core via intramolecular cyclization.
Key Observations :
Introduction of the Sulfanyl Group at Position 2
The sulfanyl (-S-) moiety is introduced via nucleophilic substitution or oxidative thiolation.
Thiolation Using Phosphorus Pentasulfide (P₂S₅)
3-Ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidine is treated with P₂S₅ in dry pyridine to yield 3-ethyl-4-thioxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl sulfide .
Optimized Parameters :
Nucleophilic Displacement with Thiourea
Alternatively, reaction with thiourea in ethanol under reflux replaces a chloro or nitro group at position 2 with a sulfanyl group.
Advantages :
Synthesis of N-(4-Ethoxyphenyl)-2-Chloroacetamide
The acetamide side chain is prepared separately and coupled to the sulfanyl-thienopyrimidinone.
Chloroacetylation of 4-Ethoxyaniline
4-Ethoxyaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base.
Procedure :
-
Dissolve 4-ethoxyaniline (1 eq) in DCM.
-
Add chloroacetyl chloride (1.1 eq) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Wash with water, dry over Na₂SO₄, and recrystallize from ethanol.
Coupling of Sulfanyl-Thienopyrimidinone with Chloroacetamide
The final step involves nucleophilic substitution between the sulfanyl group and chloroacetamide.
Alkaline-Mediated Thioether Formation
3-Ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl sulfide is deprotonated with potassium carbonate in acetone, followed by addition of N-(4-ethoxyphenyl)-2-chloroacetamide .
Conditions :
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the thiolate ion attacks the electrophilic carbon of the chloroacetamide (Fig. 2). Steric hindrance from the ethoxyphenyl group necessitates prolonged reaction times.
Characterization and Analytical Data
Spectroscopic Analysis
Q & A
Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: The synthesis involves sequential reactions to construct the thieno[3,2-d]pyrimidine core, followed by sulfanyl and acetamide group introductions. Key steps include:
- Step 1: Formation of the thienopyrimidinone intermediate via cyclization under reflux in polar solvents (e.g., DMF) at 80–100°C .
- Step 2: Sulfanyl group incorporation using nucleophilic substitution with thiourea derivatives in ethanol at 60°C .
- Step 3: Acetamide coupling via EDC/HOBt-mediated reactions in dichloromethane .
Optimization Strategies: - Use HPLC or TLC to monitor reaction progress and purity at each stage .
- Adjust solvent polarity (e.g., toluene for steric hindrance reduction) and catalyst loading (e.g., triethylamine for acid scavenging) .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer: The compound’s bioactivity arises from:
- Thieno[3,2-d]pyrimidine Core: Facilitates π-π stacking with enzyme active sites (e.g., kinases) .
- Sulfanyl Linker: Enhances hydrogen bonding and redox activity .
- 4-Ethoxyphenyl Group: Modulates lipophilicity for membrane permeability .
Validation Techniques: - X-ray crystallography (e.g., analogous structures in ) and NMR to confirm substituent positioning .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Purity: HPLC (C18 column, acetonitrile/water gradient) and melting point analysis .
- Structural Confirmation:
- 1H/13C NMR: Assign peaks to the ethoxyphenyl (δ 6.8–7.4 ppm) and thienopyrimidine protons (δ 8.1–8.3 ppm) .
- IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
- Crystallography: Resolve disorder in the thienopyrimidine ring using SHELXS97/SHELXL2016 (e.g., ) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer: Discrepancies may arise from assay conditions or impurity variations. Strategies include:
- Standardized Assays: Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and ATP concentration controls in kinase inhibition assays .
- Comparative Analysis: Test the compound alongside structural analogs (e.g., methyl or chloro derivatives) to isolate substituent effects (Table 1) .
Q. Table 1: Activity Comparison of Structural Analogs
| Compound Derivative | Substituent Modifications | IC50 (μM) | Target |
|---|---|---|---|
| 3-Ethyl, 7-Phenyl | None (Parent Compound) | 0.45 | Kinase X |
| 3-Methyl, 4-Chloro | Increased hydrophobicity | 0.12 | Kinase X |
| 5-Fluoro, 2-Methyl | Enhanced H-bonding | 1.8 | Kinase Y |
| Data adapted from and . |
Q. What methodologies elucidate interaction mechanisms with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB ID 3QZZ) to model binding poses. Focus on sulfanyl-acetamide interactions with catalytic lysine residues .
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip to measure binding kinetics (ka/kd) in real-time .
- Enzyme Kinetics: Conduct Michaelis-Menten assays with varying ATP/substrate concentrations to determine inhibition modality (competitive vs. non-competitive) .
Q. How to design SAR studies using derivatives to identify critical functional groups?
- Methodological Answer:
- Computational Screening: Perform DFT calculations (Gaussian 16) to predict electronic effects of substituents (e.g., ethoxy vs. methoxy) on reactivity .
- Synthetic Routes:
- Replace the ethoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-withdrawing (e.g., nitro) analogs via Buchwald-Hartwig coupling .
- Modify the sulfanyl linker to sulfonyl or sulfonamide groups using Oxone® oxidation .
- Biological Testing: Prioritize analogs with >50% activity in primary screens for dose-response assays (IC50 determination) .
Data Contradiction Analysis Example
- Case Study: A study reports IC50 = 0.45 μM against Kinase X, while another finds no activity.
- Resolution Steps:
Verify compound purity via LC-MS (e.g., [M+H]+ = 467.2 m/z) .
Re-test activity with identical buffer conditions (e.g., 10 mM MgCl2, pH 7.4) .
Cross-validate using orthogonal assays (e.g., Western blot for phosphorylated substrate reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
